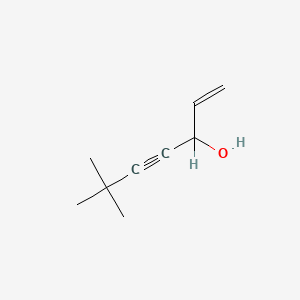

![molecular formula C13H11NO B1337923 5,11-二氢二苯并[b,e][1,4]噁唑啉 CAS No. 3433-74-7](/img/structure/B1337923.png)

5,11-二氢二苯并[b,e][1,4]噁唑啉

描述

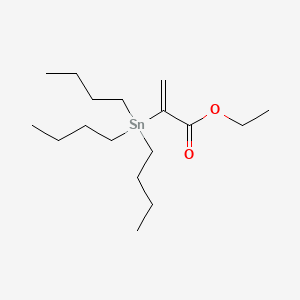

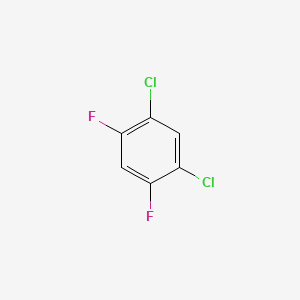

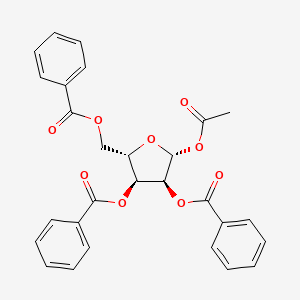

5,11-Dihydrodibenzo[b,e][1,4]oxazepine is a chemical compound with the molecular formula C13H11NO . It is a derivative of dibenz[b,e][1,4]oxazepine . These derivatives have been found to have calcium channel antagonistic activity and are useful in the treatment and prevention of intestinal diseases such as abnormal motor function of digestive tracts, particularly irritable bowel syndrome .

Synthesis Analysis

The synthesis of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine involves blocked ortho-positions in the starting 2-nitrenoaryl aryl ethers . Intramolecular recyclization products such as ethyl 5,11-dihydrodibenzo[b,e][1,4]thiazepin-11-ylacetate were produced in excellent yields (~97%) .Molecular Structure Analysis

The molecular structure of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine consists of 13 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 197.232 Da and the monoisotopic mass is 197.084061 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine include a density of 1.2±0.1 g/cm3, boiling point of 351.5±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and enthalpy of vaporization of 59.6±3.0 kJ/mol . It also has a flash point of 137.4±14.6 °C, index of refraction of 1.604, molar refractivity of 58.7±0.3 cm3, and a molar volume of 170.9±3.0 cm3 .科学研究应用

Thermally Activated Delayed Fluorescence (TADF)

This compound has been used in the development of thermally activated delayed fluorescence emitters, especially those showing pure-blue emission for use in lighting and full-color display applications . It’s a novel weak donor with complementary electronic and structural properties compared to the widely used dimethylacridan (DMAC) or carbazole (Cz) donors .

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound has shown potential. OLEDs with this compound in mCP showed sky-blue emission with CIE1931(x,y) of (0.22,0.39) and a maximum external quantum efficiency (EQEmax) of 10.5% .

Bioactive Molecules Design

The 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione scaffold, which is structurally similar to 5,11-Dihydrodibenzo[b,e][1,4]oxazepine, has been used as a useful tool for the design of bioactive molecules . Although these compounds showed a relatively weak cytotoxic effect, the framework could serve as a convenient privilege structure for the design and development of novel bioactive molecules suitable for drug design, development, and optimization programs .

Synthesis of Novel Benzo-fused N-heterocycles

An efficient method for the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol has been established . This includes N-arylated dibenzo oxazepin-11 (5H)-ones .

Synthesis of Benzazepines

The syntheses of benzazepines are successfully carried out on the basis of one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .

作用机制

Target of Action

It is known that the compound has an excellent activity of improving a digestive tract moving function .

Mode of Action

It is suggested that the compound acts as a calcium channel antagonist .

Biochemical Pathways

Given its role as a calcium channel antagonist , it can be inferred that it may affect calcium-dependent signaling pathways.

属性

IUPAC Name |

6,11-dihydrobenzo[c][1,5]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGIBJWUMUWIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454644 | |

| Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3433-74-7 | |

| Record name | 5,11-Dihydrodibenzo[b,e][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines described in the research?

A1: The research highlights the first successful synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines from 2-nitrenoaryl aryl ethers by strategically blocking ortho-positions. [] This controlled approach to inducing nitrene-mediated rearrangements provides a new pathway for synthesizing these specific heterocyclic ring systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。